(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert (S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191872
InChI: InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1
SMILES:
Molecular Formula: C38H52FeO2P2
Molecular Weight: 658.6 g/mol

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert

CAS No.:

Cat. No.: VC16191872

Molecular Formula: C38H52FeO2P2

Molecular Weight: 658.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert -

Specification

Molecular Formula C38H52FeO2P2
Molecular Weight 658.6 g/mol
Standard InChI InChI=1S/C33H47O2P2.C5H5.Fe/c1-21-17-26(18-22(2)30(21)34-12)36(27-19-23(3)31(35-13)24(4)20-27)29-16-14-15-28(29)25(5)37(32(6,7)8)33(9,10)11;1-2-4-5-3-1;/h14-20,25H,1-13H3;1-5H;/t25-;;/m0../s1
Standard InChI Key UALLLNAXGQTBJA-WLOLSGMKSA-N
Isomeric SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@H](C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Canonical SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C(C)(C)C)C(C)(C)C)C3=CC(=C(C(=C3)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₃₈H₅₂FeO₂P₃, a molecular weight of 658.61 g/mol, and the CAS registry number 1093686-50-0 . Its structure comprises:

  • A ferrocene core with planar chirality induced by 1,3-disubstitution.

  • A bis(4-methoxy-3,5-dimethylphenyl)phosphine group at the R-configured cyclopentadienyl (Cp) ring.

  • A di-tert-butylphosphine group attached via an ethyl spacer to the S-configured Cp ring.

The stereochemistry is critical for creating a chiral pocket around coordinated metal centers, facilitating enantioselective interactions with substrates .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous ferrocenyl phosphine gold(I) complexes reveal distorted tetrahedral geometries around the metal center, with bond lengths of 2.28–2.32 Å for Au–P bonds . The tert-butyl groups induce significant steric bulk, while the methoxy and methyl substituents on the aryl rings participate in noncovalent π–π interactions to stabilize transition states .

Synthesis and Structural Elucidation

Synthetic Route

The ligand is synthesized through a multistep sequence:

  • Diastereoselective Lithiation: Starting from enantiopure ferrocenyl sulfoxide, directed ortho-lithiation with LiTMP introduces the first substituent .

  • Transmetalation and Cross-Coupling: Zinc chloride-mediated transmetalation followed by Negishi coupling installs the arylphosphine group .

  • Phosphine Coupling: Palladium-catalyzed cross-coupling attaches the di-tert-butylphosphine moiety to the ethyl spacer .

Key intermediates are characterized by ¹H/¹³C NMR and X-ray crystallography to confirm regio- and stereochemistry .

Challenges in Synthesis

  • Stereochemical Purity: Inversion of sulfoxide configuration is required during iterative lithiation to achieve the correct planar chirality .

  • Air Sensitivity: Phosphine intermediates are highly air-sensitive, necessitating Schlenk-line techniques .

Applications in Asymmetric Catalysis

Gold(I)-Catalyzed Cycloadditions

The ligand forms complexes with gold(I) that catalyze the [4 + 2] cycloaddition of 1,6-arylenynes with up to 98% enantiomeric excess (ee) . Comparative studies show it outperforms JohnPhos-type ligands in both reactivity and selectivity due to enhanced π–π interactions between the substrate and methoxyaryl groups .

Hydrogenation and Cross-Coupling

While primary literature on this specific ligand is limited, analogous ferrocenyl phosphines are effective in:

  • Asymmetric hydrogenation of ketones (up to 95% ee) .

  • Palladium-catalyzed cross-couplings with turnover numbers (TON) exceeding 10,000 .

Comparative Performance Data

PropertyValue/PerformanceReference
Enantioselectivity ([4 + 2] cycloaddition)89–98% ee
Reaction Yield72–95%
Thermal StabilityStable up to 150°C
SolubilityDichloromethane, THF

Mechanistic Insights

Computational studies (DFT) on related gold(I) complexes reveal:

  • The methoxy groups engage in CH–O hydrogen bonding with alkyne substrates, aligning them for cycloaddition .

  • Steric bulk from tert-butyl groups restricts rotation, stabilizing chiral transition states .

  • Noncovalent interactions contribute to a 3.2 kcal/mol stabilization of the favored enantiomer .

Future Directions

  • Expanding Substrate Scope: Testing in nickel-catalyzed asymmetric alkylations.

  • Ligand Optimization: Introducing electron-withdrawing groups to modulate reactivity.

  • Industrial Applications: Scaling up synthesis for pharmaceutical intermediate production.

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